molecular formula C11H14ClFN2 B1427999 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine CAS No. 1247243-31-7

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine

Cat. No. B1427999
M. Wt: 228.69 g/mol
InChI Key: YEWHSMVPJRZRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine, also known as 2-CFBP, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the pyrrolidin-3-amine class of compounds and is known for its unique properties, including its ability to act as a potent agonist at the μ-opioid receptor. This compound has been studied extensively in laboratory experiments due to its potential to be used in a variety of medical and scientific applications.

Scientific Research Applications

  • Antidepressant Synthesis

    • This compound could potentially be used in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study .
    • The specific methods of application or experimental procedures can vary greatly depending on the nature of the research and the intended application of the compound .
    • The outcomes of such research could potentially lead to the development of more effective treatments for depression .
  • Antiviral Activity

    • Indole derivatives, which might be structurally similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, have been reported to possess antiviral activity .
    • The methods of application or experimental procedures would involve synthesizing the indole derivatives and testing their antiviral activity against various viruses .
    • The outcomes of such research could potentially lead to the development of new antiviral drugs .
  • Antihypertensive Activity

    • Compounds similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to possess antihypertensive activity .
    • The methods of application or experimental procedures would involve synthesizing the derivatives and testing their antihypertensive activity .
    • The outcomes of such research could potentially lead to the development of new antihypertensive drugs .
  • Antidiabetic Activity

    • 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which might be structurally similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, have been reported to possess antidiabetic activity .
    • The methods of application or experimental procedures would involve synthesizing the derivatives and testing their antidiabetic activity .
    • The outcomes of such research could potentially lead to the development of new antidiabetic drugs .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-11-5-9(13)2-1-8(11)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWHSMVPJRZRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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